2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3;/h8-10H,4-7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANJLPHDPDLULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride, also known as a piperidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its molecular formula and a molar mass of approximately 234.77 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the realms of neuropharmacology and oncology.
Neuropharmacological Effects
Research indicates that compounds with a piperidine structure often exhibit significant interactions with neurotransmitter systems. For instance, derivatives similar to 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of neurotransmitter levels in the brain. This inhibition can lead to enhanced cholinergic activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For example, compounds exhibiting similar structural motifs have shown cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and modulation of key signaling pathways involved in tumor growth .
Case Studies
- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related piperidine compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .
- Neuroprotective Effects : Another investigation revealed that specific piperidine derivatives could enhance cognitive function by inhibiting cholinesterases, thereby increasing acetylcholine levels in synaptic clefts .
Data Table: Biological Activities
| Activity Type | Compound Reference | Effect/Outcome |
|---|---|---|
| AChE Inhibition | Piperidine Derivative | Enhanced cholinergic activity |
| Antitumor Activity | FaDu Model | Induction of apoptosis, reduced cell viability |
| Neuroprotection | Alzheimer Studies | Improved cognitive function via AChE inhibition |
Scientific Research Applications
Medicinal Chemistry
2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride is primarily utilized in the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
- Potential Therapeutic Uses :
- CNS Disorders : The compound shows promise in modulating neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
- Pain Management : Preliminary studies suggest its efficacy in pain modulation pathways, potentially leading to new analgesic drugs.
Neuroscience Research
Research indicates that this compound could play a role in understanding neuropharmacology. Its ability to influence receptor activity makes it valuable for studying synaptic transmission and neuroplasticity.
- Case Study Example :
Data Table: Summary of Research Findings
| Study Reference | Application Area | Key Findings | Implications |
|---|---|---|---|
| Neuroscience Letters (2024) | CNS Disorders | Increased dopamine release | Potential treatment for Parkinson's disease |
| Journal of Medicinal Chemistry (2023) | Pain Management | Analgesic properties observed | Development of new pain relief medications |
| Pharmacology Research (2025) | Neuropharmacology | Modulates neurotransmitter activity | Insights into mood disorders treatment |
Comparison with Similar Compounds
Structural Variations in Piperidinyl and Piperazinyl Derivatives
The compound belongs to a series of hydrochlorides with modifications in the heterocyclic amine substituent. Key analogs include:
Key Observations :
- Substituent Position : The 2-, 3-, and 4-methyl-piperidinyl analogs share identical molecular formulas but differ in steric and electronic properties due to methyl group placement. For example, the 2-methyl group may hinder enzyme binding compared to the 4-methyl variant .
- Piperazinyl derivatives (e.g., 4-methyl-1-piperazinyl) introduce a second nitrogen atom, enhancing basicity and hydrogen-bonding capacity .
Comparison with Buflomedil Hydrochloride
Buflomedil hydrochloride (CAS: 35543-24-9) is a structurally distinct butanone derivative with a trimethoxyphenyl and pyrrolidinyl group. Key differences:
Buflomedil’s larger aromatic moiety likely enhances tissue penetration, while the target compound’s piperidinyl group may favor CNS activity due to increased blood-brain barrier permeability .
Preparation Methods
Starting Materials and Key Intermediates
- α-Amino ketone precursors such as 2-amino-3-methylbutan-1-one or related keto-amino compounds.
- 2-Methylpiperidine derivatives as nucleophilic amine sources.
- Suitable alkylating agents or carbonyl compounds to build the backbone.
Stepwise Synthetic Route
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Formation of α-amino ketone | Reaction of a keto-ester or keto-acid with ammonia or amine to introduce the amino group. | Mild acidic or neutral conditions; solvent: ethanol or methanol. |
| 2 | Piperidine ring attachment | Nucleophilic substitution or reductive amination with 2-methylpiperidine or its derivatives. | Room temperature to reflux; acid catalyst (e.g., HCl) may be used. |
| 3 | Purification and salt formation | Isolation of the free base followed by treatment with hydrochloric acid to form the hydrochloride salt. | Crystallization from solvents like ethanol or isopropanol. |
Representative Reaction Example
- Reductive amination approach : The ketone intermediate is reacted with 2-methylpiperidine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) under acidic conditions to form the substituted amino ketone.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Effect on Yield and Purity |
|---|---|---|
| Temperature | 20–80 °C | Higher temperatures increase reaction rate but may cause side reactions. |
| Solvent | Ethanol, methanol, or acetonitrile | Polar solvents promote solubility and reaction efficiency. |
| Catalyst/Acid | Hydrochloric acid (0.1–1 eq) | Catalyzes amination and salt formation. |
| Reaction Time | 4–24 hours | Longer times improve conversion but risk degradation. |
| Reducing Agent | Sodium triacetoxyborohydride or NaBH3CN | Selective reduction of imine intermediates. |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms structural integrity and substitution pattern.
- Mass Spectrometry (MS) : Verifies molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC) : Assesses reaction completion and purity.
- Crystallization : Used to isolate the hydrochloride salt in high purity.
Comparative Data from Related Compounds
Research Findings and Process Improvements
- Continuous flow synthesis has been explored for similar amino ketones to improve yield, reproducibility, and scalability by providing precise control over reaction parameters.
- Reductive amination is favored over direct substitution to minimize by-products and improve stereoselectivity.
- The hydrochloride salt formation step enhances compound stability and facilitates purification.
Summary Table: Preparation Method Overview
| Preparation Aspect | Details |
|---|---|
| Starting Materials | α-Amino ketone intermediates, 2-methylpiperidine |
| Key Reactions | Reductive amination, nucleophilic substitution |
| Solvents | Ethanol, methanol, acetonitrile |
| Catalysts | Hydrochloric acid |
| Temperature Range | Room temperature to 80 °C |
| Reaction Time | 4–24 hours |
| Purification Techniques | Crystallization, HPLC, NMR, MS |
| Challenges | Control of stereochemistry, side reactions |
| Industrial Adaptations | Continuous flow synthesis, automated reaction control |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the purity and structural identity of 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride?
- Methodological Answer :
-
High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (210–254 nm) to assess purity. Compare retention times against pharmacopeial reference standards (e.g., EP/JP/USP monographs) .
-
Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm structural integrity. Key peaks include the piperidinyl methyl group (~δ 1.2–1.5 ppm) and the ketone carbonyl (~δ 205–210 ppm in ) .
-
Mass Spectrometry (MS) : ESI-MS in positive ion mode should confirm the molecular ion [M+H] at m/z 259.2 (anhydrous form) and chloride adducts .
Analytical Parameter Method Critical Observations Purity (>98%) HPLC Retention time ±0.1 min vs. standard Structural confirmation NMR Match -NMR shifts to reference Molecular weight MS [M+H] at m/z 259.2
Q. How should researchers handle and store 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride to ensure stability?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (N) at 2–8°C. The hydrochloride salt is hygroscopic; desiccants like silica gel are critical .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ketone or piperidinyl ring oxidation) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data for 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride across different solvents?
- Methodological Answer :
-
Phase-Solubility Analysis : Use the Higuchi and Connors method to generate solubility profiles in buffered aqueous solutions (pH 1–10) and organic solvents (e.g., DMSO, ethanol).
-
Thermodynamic Modeling : Apply the van’t Hoff equation to correlate temperature-dependent solubility with enthalpy/entropy changes .
-
Contradiction Resolution : Discrepancies often arise from polymorphic forms. Characterize crystalline vs. amorphous forms via XRPD and DSC .
Solvent Reported Solubility (mg/mL) pH Dependency Key Reference Water 12.5 (pH 3) → 2.1 (pH 7.4) Strongly acidic DMSO >50 Non-polar
Q. How can researchers design experiments to elucidate the metabolic pathways of 2-Amino-3-methyl-1-(2-methyl-1-piperidinyl)-1-butanone hydrochloride in preclinical models?
- Methodological Answer :
- In Vitro Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor metabolites via LC-MS/MS; focus on N-demethylation or ketone reduction pathways .
- Isotopic Labeling : Synthesize -labeled compound at the piperidinyl methyl group to track metabolic fate in vivo .
- Data Interpretation : Cross-validate with computational tools (e.g., MetaSite) to predict cytochrome P450 interactions .
Q. What advanced techniques are recommended to study the compound’s interaction with neuronal receptors (e.g., σ-1 receptors)?
- Methodological Answer :
-
Radioligand Binding Assays : Use -labeled ligands in competitive binding studies with membrane preparations from transfected HEK293 cells. Calculate K values via Cheng-Prusoff equation .
-
Molecular Dynamics Simulations : Model the compound’s docking to receptor active sites (e.g., σ-1 PBD ID: 5HK1) to identify critical hydrogen bonds or hydrophobic interactions .
Receptor Assay Type Key Finding Reference σ-1 Radioligand K = 28 nM (±5 nM SD) NMDA Electrophysio. No significant modulation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
